1,2-Difluoro-4-propylbenzene

Descripción general

Descripción

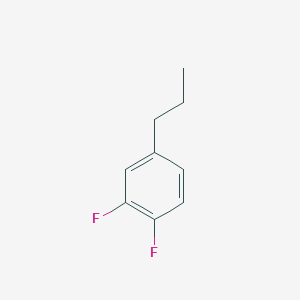

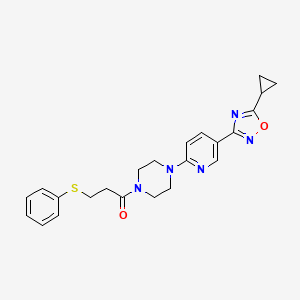

1,2-Difluoro-4-propylbenzene is a chemical compound with the molecular weight of 156.18 . It is a liquid in its physical form . The IUPAC name for this compound is 1,2-difluoro-4-propylbenzene .

Molecular Structure Analysis

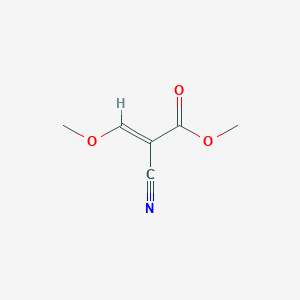

The InChI code for 1,2-Difluoro-4-propylbenzene is 1S/C9H10F2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Difluoro-4-propylbenzene are not detailed in the search results, it’s important to note that reactions at the benzylic position are very important for synthesis problems . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

1,2-Difluoro-4-propylbenzene is a liquid . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Synthesis of Fluorinated Aromatic Compounds : A study by Morrison et al. (2002) described a one-step synthesis of 1,3-difluoro-2,4-di-n-propylbenzene, a compound structurally related to 1,2-Difluoro-4-propylbenzene, from 1,2-di-n-propylcyclobutene using environmental-friendly precursors. This synthesis method can be relevant for the preparation of structurally similar fluorinated aromatic compounds, including 1,2-Difluoro-4-propylbenzene (Morrison, Rainbolt, & Lewis, 2002).

Role in Organometallic Chemistry : Pike, Crimmin, and Chaplin (2017) explored the use of fluorobenzenes, including 1,2-difluorobenzene (closely related to 1,2-Difluoro-4-propylbenzene), as solvents in organometallic chemistry and transition-metal-based catalysis. Their weak coordination to metal centers due to fluorine substituents makes them suitable as non-coordinating solvents or as ligands (Pike, Crimmin, & Chaplin, 2017).

Biodegradation and Environmental Chemistry

- Biodegradation of Difluorobenzenes : Moreira et al. (2009) focused on the biodegradation of difluorobenzenes, which are used in industrial synthesis of various chemicals. This research highlights the potential for microbial degradation of compounds like 1,2-Difluoro-4-propylbenzene, contributing to environmental remediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).

Photochemistry and Chemical Reactions

- Photocatalyzed Fluorination : Bloom, McCann, and Lectka (2014) discussed photocatalyzed oxidation of benzylic compounds leading to benzylic fluorides, a method potentially applicable to 1,2-Difluoro-4-propylbenzene or its derivatives. This approach offers a metal-free and mild method for synthesizing fluorinated compounds (Bloom, McCann, & Lectka, 2014).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 1,2-Difluoro-4-propylbenzene indicates that it may pose certain risks. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Relevant Papers There are several papers related to 1,2-Difluoro-4-propylbenzene. One paper discusses the synthesis and mesomorphic properties of laterally fluorinated alkyl 4-alkylterphenyl-4-yl carbonate liquid crystals . Another paper titled “4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile” discusses the synthesis of a related compound .

Propiedades

IUPAC Name |

1,2-difluoro-4-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPIFCJALPVZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-propylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3237975.png)

![1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B3237978.png)

![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)

![2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid](/img/structure/B3238008.png)

![2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3238010.png)

![2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B3238015.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid](/img/structure/B3238017.png)

![5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3238018.png)

![2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)